molecular formula C16H17NO2 B401126 N-(2,3-dimethylphenyl)-2-methoxybenzamide CAS No. 331270-89-4

N-(2,3-dimethylphenyl)-2-methoxybenzamide

Cat. No.: B401126
CAS No.: 331270-89-4
M. Wt: 255.31g/mol
InChI Key: BZSWDMVJNIXSPF-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-methoxybenzamide is a biaryl amide derivative of interest in chemical and pharmaceutical research. Compounds with this core structure are frequently investigated for their biological activity and structural properties. Related biaryl amides, such as N-(3,5-dimethylphenyl)-3-methoxybenzamide, have been identified in published research for their ability to inhibit melanogenesis and melanoma cell growth by targeting and promoting the proteasomal degradation of tyrosinase-related protein 2 (TRP-2) . The amide group in such compounds often forms key structural features, such as being twisted out of the plane of the adjacent aromatic rings, which can influence their crystal packing and intermolecular interactions, like N-H···O hydrogen bonds that form infinite chains . From a structure-activity relationship (SAR) perspective, the substitution pattern on the N-aryl ring is significant for activity in this class of molecules . This product is intended for research purposes in chemical synthesis, crystallography, and biological activity screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-6-9-14(12(11)2)17-16(18)13-8-4-5-10-15(13)19-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSWDMVJNIXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N 2,3 Dimethylphenyl 2 Methoxybenzamide

Established Synthetic Pathways for Benzamide (B126) Core Formation

Amidation Reactions and Conditions

The primary method for synthesizing N-(2,3-dimethylphenyl)-2-methoxybenzamide involves the formation of an amide bond between 2-methoxybenzoic acid or its derivatives and 2,3-dimethylaniline (B142581).

One of the most common and facile synthetic routes is the acylation of the amine with an acyl chloride. nih.gov This method, often a variation of the Schotten-Baumann reaction, involves reacting 2,3-dimethylaniline with 2-methoxybenzoyl chloride. uomustansiriyah.edu.iqslideshare.net The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like triethylamine, to neutralize the hydrochloric acid byproduct. slideshare.netevitachem.com The use of aprotic solvents like dichloromethane (B109758) or chloroform (B151607) is also common. evitachem.com

Alternative approaches for forming the N-aryl amide bond include:

Direct amidation: Coupling of the carboxylic acid (2-methoxybenzoic acid) with the aniline (B41778) (2,3-dimethylaniline) using coupling agents. This method avoids the need to prepare the more reactive acyl chloride.

Fe-mediated synthesis: A method has been developed for the synthesis of N-aryl amides starting from nitroarenes and acyl chlorides using iron dust as a reductant and additive in water. nih.govrsc.orgresearchgate.net This approach could theoretically be applied by reacting 2-methoxybenzoyl chloride with 1,2-dimethyl-3-nitrobenzene.

Umpolung Amide Synthesis (UmAS): A newer method for the synthesis of N-aryl amides involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.gov This method is noted for avoiding epimerization in chiral molecules. nih.gov

Nickel-Photoredox Catalysis: Mild conditions for N-arylation of amides have been achieved using nickel-photoredox catalysis, which can tolerate a variety of functional groups and proceeds at moderate temperatures without strong bases. chemistryviews.org

The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups on the molecule.

Precursor Synthesis and Functionalization Strategies

The key precursors for the synthesis of this compound are 2,3-dimethylaniline and 2-methoxybenzoic acid.

2,3-Dimethylaniline: This precursor, also known as 2,3-xylidine, is a commercially available aromatic amine. nih.govrsc.org It serves as the aniline moiety in the final compound. For the synthesis of analogues, functionalized 2,3-dimethylanilines can be prepared through various organic reactions. For instance, the reduction of a nitro group is a common method to introduce an amine. A process for synthesizing 2-((2,4-dimethylphenyl)thio)aniline (B569701) involves the reduction of the corresponding nitro compound with iron in acetic acid. google.com

2-Methoxybenzoic acid: This is also a commercially available carboxylic acid. nih.gov It can be used directly in amidation reactions or converted to its more reactive acyl chloride. Functionalization of this precursor allows for the introduction of various substituents on the benzoyl ring. For example, a method for the preparation of 2-methyl-3-methoxybenzoic acid from 3-chloro-o-xylene has been patented, showcasing a multi-step synthesis involving oxidation and nucleophilic substitution. nih.gov

The table below summarizes the properties of the main precursors.

PrecursorFormulaMolecular Weight ( g/mol )FormBoiling Point (°C)Melting Point (°C)
2,3-Dimethylaniline C₈H₁₁N121.18Liquid221-2222.5
2-Methoxybenzoic acid C₈H₈O₃152.15Solid-101

Derivatization Strategies for this compound Analogues

To explore the structure-activity relationships and to optimize the properties of this compound, derivatization strategies are employed to modify different parts of the molecule.

Substituent Modifications on the Benzoyl Moiety

Modifications on the benzoyl portion of the molecule can be achieved by using substituted 2-methoxybenzoic acid derivatives in the initial synthesis or by post-synthetic modifications.

Hydroxylation: Regioselective C(sp²)–H hydroxylation of benzanilides can be achieved using transition metal catalysts. rsc.orgresearchgate.net For instance, ruthenium(II) catalysts can direct hydroxylation to the ortho-position of the benzoyl ring. rsc.orgresearchgate.net This would allow for the introduction of a hydroxyl group onto the benzoyl ring of this compound.

Demethylation: The methoxy (B1213986) group on the benzoyl ring can be selectively or non-selectively cleaved to yield the corresponding phenol (B47542) derivative. nih.gov This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization.

Synthesis of Substituted Benzoyl Chlorides: A variety of substituted benzanilides can be synthesized by coupling the aniline with different benzoyl chlorides. nih.gov This allows for the introduction of a wide range of functional groups, such as chloro or phenyl groups, onto the benzoyl moiety. nih.gov

Substituent Modifications on the Dimethylphenyl Moiety

Similarly, the dimethylphenyl ring can be modified to produce a range of analogues. This can be achieved by starting with a substituted 2,3-dimethylaniline or by direct functionalization.

Hydroxylation: Palladium(II)-catalyzed C–H oxygenation can be used to introduce hydroxyl groups onto the aniline ring of benzanilides. rsc.orgresearchgate.net This provides a route to hydroxylated analogues of this compound.

Use of Substituted Anilines: A wide array of substituted anilines are commercially available or can be synthesized, allowing for the creation of a library of analogues with different substituents on the dimethylphenyl ring. nih.gov Studies on related compounds like N-(2,3-dimethylphenyl)benzamide have explored the effects of substituents on the conformation and crystal packing of the molecules. nih.gov

Synthesis of Functionalized Anilines: Multi-step synthetic routes can be employed to prepare specifically functionalized anilines. For example, a synthetic route to 4-methoxy-N2-phenylbenzene-1,2-diamine has been developed via the irradiation of 4-methoxyazobenzene. nih.gov

Linker Region Elongation and Functionalization

The amide bond itself, which links the two aromatic rings, can also be a target for modification.

Self-Immolative Linkers: Advanced strategies include the incorporation of self-immolative linkers that can release the amide-containing molecule under specific conditions, such as a change in pH. nih.gov This involves modifying the amide nitrogen with a linker that can be cleaved, for example, in an acidic environment. nih.gov

Intramolecular Cyclization: The amide linker can participate in intramolecular reactions. For example, N-aryl amides can undergo intramolecular cyclization to form 3-amino oxindoles. rsc.org

Annulation Reactions: C-H and N-H bond annulation of aryl amides with unactivated olefins can be achieved, leading to more complex heterocyclic structures. researchgate.net This type of transformation significantly alters the linker region by incorporating it into a new ring system.

These derivatization strategies provide a versatile toolkit for chemists to generate a wide range of analogues of this compound, enabling the systematic exploration of its chemical space.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While this compound itself is not chiral, the principles of stereoselective synthesis can be highly relevant in scenarios where chiral centers are introduced into the molecule or when it is used as a precursor or intermediate in the synthesis of more complex, stereochemically defined targets.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a potential consideration for substituted benzanilides. The steric hindrance between the substituents on the aniline and benzoyl rings can lead to the existence of stable, non-interconverting rotational isomers (atropisomers). The atroposelective synthesis of related N-aryl compounds has been achieved using chiral catalysts. For instance, the use of chiral phosphoric acids has been effective in catalyzing cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov Such catalytic systems could potentially be adapted to control the axial chirality in derivatives of this compound.

Another avenue for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into one of the starting materials, directing the stereochemical outcome of a subsequent reaction. For example, chiral amines derived from carbohydrates, such as 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine, have been used to synthesize chiral β-lactams through asymmetric [2+2] cycloaddition reactions. mdpi.com In a hypothetical scenario, a chiral derivative of either 2,3-dimethylaniline or 2-methoxybenzoic acid could be employed to direct the formation of a specific stereoisomer in a more complex derivative of the target molecule.

Enzymatic or whole-cell biocatalysis offers a powerful tool for stereoselective transformations. For instance, baker's yeast has been utilized for the asymmetric reduction of a keto group in the synthesis of a chiral 1,5-benzothiazepin-4-one derivative. elsevierpure.com This highlights the potential of biocatalysts to introduce chirality with high selectivity under mild conditions.

Table 1: Illustrative Stereoselective Strategies Potentially Applicable to this compound Derivatives

StrategyCatalyst/AuxiliaryPotential ApplicationExpected Outcome
Atroposelective SynthesisChiral Phosphoric AcidControl of axial chirality in sterically hindered derivativesHigh enantiomeric ratio of atropisomers
Chiral AuxiliaryCarbohydrate-derived amineAsymmetric synthesis of β-lactam derivativesDiastereoselective formation of the β-lactam ring
BiocatalysisBaker's Yeast (Saccharomyces cerevisiae)Asymmetric reduction of a prochiral ketoneHigh enantiomeric excess of the corresponding alcohol

Green Chemistry Principles in this compound Synthesis

A key aspect of green synthesis is the replacement of hazardous solvents with more environmentally benign alternatives. Traditional amide bond formations often utilize solvents like N,N-dimethylformamide (DMF), which is associated with health and environmental concerns. Research has shown that solvents like ethyl acetate (B1210297) (EtOAc) can be a viable and greener alternative for peptide coupling reactions, demonstrating high conversions. unibo.it The use of greener solvents is a critical step in developing a more sustainable synthesis of this compound.

The development of one-pot, multi-component reactions is another important principle of green chemistry. These reactions combine multiple synthetic steps into a single operation, reducing waste and improving efficiency. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been developed through a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacetophenone. nih.gov Similar strategies could be explored for the synthesis of this compound.

The use of catalysts to promote reactions is a fundamental principle of green chemistry, as it can lead to higher efficiency and reduced energy consumption. For the synthesis of benzimidazole (B57391) derivatives, various green catalysts have been employed, including ammonium (B1175870) chloride and zinc acetate, often under solvent-free conditions or in aqueous media. chemmethod.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields in the synthesis of N-heterocycles. mdpi.com

Furthermore, the choice of reagents can significantly impact the greenness of a synthesis. The use of coupling reagents that generate benign byproducts is preferable. For example, T3P® (propane phosphonic acid anhydride) is a coupling reagent that has been used in green peptide synthesis, with the byproducts being water-soluble and easily removed. unibo.it

Table 2: Application of Green Chemistry Principles to Amide Synthesis

Green Chemistry PrincipleConventional MethodGreener AlternativePotential Benefit for this compound Synthesis
Solvent Selection DMF, DichloromethaneEthyl Acetate, Water, Glycerol researchgate.netReduced toxicity and environmental impact.
Reaction Type Stepwise synthesisOne-pot, multi-component reactionIncreased efficiency, reduced waste.
Catalysis Stoichiometric reagentsCatalytic amounts of reusable catalysts (e.g., zinc acetate chemmethod.com)Lower catalyst loading, potential for catalyst recycling.
Energy Source Conventional heatingMicrowave irradiation mdpi.comShorter reaction times, reduced energy consumption.

Advanced Structural Elucidation and Spectroscopic Characterization of N 2,3 Dimethylphenyl 2 Methoxybenzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although specific crystallographic data for N-(2,3-dimethylphenyl)-2-methoxybenzamide could not be located, the analysis of its close structural analog, N-(2,3-dimethylphenyl)-2-methylbenzamide, offers valuable predictive insights into its solid-state structure. nih.gov

Crystallographic Parameters and Unit Cell Dimensions

The crystallographic parameters for N-(2,3-dimethylphenyl)-2-methylbenzamide, a compound differing only by a methylene (B1212753) group from the target molecule, have been reported. nih.gov It crystallizes in the monoclinic system, which is a common crystal system for organic molecules. The unit cell dimensions and other relevant parameters are summarized in the table below. It is anticipated that this compound would exhibit similar, though not identical, crystallographic parameters due to the comparable size and electronic nature of the methoxy (B1213986) group versus the methyl group.

Parameter Value for N-(2,3-Dimethylphenyl)-2-methylbenzamide
Chemical Formula C₁₆H₁₇NO
Formula Weight 239.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8092 (4)
b (Å) 4.9253 (2)
c (Å) 23.1887 (12)
β (°) 94.229 (5)
Volume (ų) 661.67 (6)
Z 2
Temperature (K) 295
Radiation Mo Kα
Data sourced from reference nih.gov

Conformational Insights in the Solid State

The conformation of N-(2,3-dimethylphenyl)-2-methylbenzamide in the solid state reveals that the two aromatic rings are twisted with respect to each other. The dihedral angle between the 2,3-dimethylphenyl ring and the 2-methylphenyl ring is 5.9 (2)°. nih.gov The central amide group (–NH—C(=O)–) is also twisted out of the planes of both aromatic rings. nih.gov This non-planar conformation is a common feature in N-arylbenzamides and is attributed to steric hindrance between the substituents on the rings and the amide linkage. In N-(2,3-dimethylphenyl)-2-methylbenzamide, the N—H and C=O bonds of the amide group adopt an anti conformation to each other. nih.gov Given the steric bulk of the ortho-methoxy group, a similar twisted conformation is expected for this compound to minimize steric strain.

Positional Disorder Analysis

Positional disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, has been observed in the crystal structure of the related compound N-(2,3-dimethylphenyl)benzamide. researchgate.net In this case, the aniline (B41778) ring, including the methyl groups, was found to be positionally disordered over two sites with different occupancies. researchgate.net While the available data for N-(2,3-dimethylphenyl)-2-methylbenzamide does not explicitly mention positional disorder, nih.gov it is a phenomenon that can occur in substituted aromatic systems due to the possibility of multiple low-energy conformations. Therefore, the potential for positional disorder in crystals of this compound should not be discounted, particularly involving the flexible methoxy group.

Solution-State Conformational Analysis

The conformation of this compound in solution is expected to be dynamic, with rotations around the single bonds of the amide linkage giving rise to different conformational isomers or rotamers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

While specific NMR spectra for this compound were not found in the searched literature, studies on similar ortho-substituted N-methoxy-N-methyl benzamides provide valuable insights into their conformational behavior in solution. The presence of a bulky ortho-substituent on the benzoyl ring often leads to restricted rotation around the N-aryl and/or N-acyl bonds. This restricted rotation can be slow on the NMR timescale, resulting in the observation of distinct signals for different rotamers at room temperature.

For ortho-substituted benzamides, variable temperature NMR studies have shown that the energy barrier to rotation between conformers is significant. At lower temperatures, the exchange between rotamers is slow, leading to broadened peaks or even separate sets of signals for each conformer in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of exchange increases, and the separate signals may coalesce into single, sharp peaks. This phenomenon is indicative of dynamic conformational equilibria. Given the ortho-methoxy substitution in the target compound, it is highly likely that it would also exhibit such conformational dynamics in solution, with the potential to observe distinct rotamers by NMR spectroscopy.

Dihedral Angle Analysis and Rotational Barriers

Furthermore, the amide group itself is not planar with the benzoyl ring, exhibiting a twist of 23.0(3)°. researchgate.net This deviation from planarity affects the conjugation between the amide bond and the aromatic system. In N-(2,3-dimethylphenyl)benzamide, the conformation of the N-H bond is anti to the ortho- and meta-methyl groups of the aniline ring. researchgate.net The N-H and C=O bonds within the amide linkage adopt an anti-conformation to each other, a common feature in many benzanilide (B160483) derivatives. researchgate.net

The rotation around the amide C-N bond is restricted due to the partial double bond character arising from resonance. This gives rise to a significant rotational energy barrier. For simple amides like formamide, this barrier can be over 18 kcal/mol. msu.edu The precise rotational barrier for this compound would be influenced by the steric bulk of the 2,3-dimethylphenyl and 2-methoxybenzoyl groups, but is expected to be substantial, leading to conformationally stable rotamers at room temperature. msu.edu

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this compound is not detailed in the provided search results, the expected characteristic vibrational frequencies can be predicted based on known data for similar compounds and functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
AmideN-H stretch3400-3200
Aromatic C-HC-H stretch3100-3000
MethylC-H stretch (asymmetric & symmetric)2975-2950 & 2885-2860
Amide IC=O stretch1680-1630
Amide IIN-H bend and C-N stretch1570-1515
Aromatic C=CC=C stretch1600-1450
MethoxyC-O stretch (asymmetric & symmetric)1275-1200 & 1050-1000
Aromatic C-HC-H out-of-plane bend900-675

Note: The exact positions of the peaks can be influenced by the specific chemical environment and intermolecular interactions in the solid state.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not available in the searched literature. However, a theoretical spectrum would be expected to show strong bands for the aromatic ring breathing modes and the C-C skeletal vibrations. The C=O stretch would also be Raman active.

Functional Group Vibrational Mode **Expected Raman Shift (cm⁻¹) **
Aromatic C-HC-H stretch3100-3000
MethylC-H stretch2975-2860
Amide IC=O stretch1680-1630
Aromatic RingsRing breathing modes1600-1500, ~1000
MethoxyC-O stretch1275-1000
Skeletal C-CC-C stretch1200-800

Note: The intensities of Raman bands are dependent on the change in polarizability of the bonds during vibration.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The molecular weight of this compound (C₁₆H₁₇NO₂) is 255.31 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion peak [M]⁺ at m/z 255. The fragmentation of this molecular ion can proceed through several pathways, primarily involving the cleavage of the amide bond. Two major fragmentation routes are anticipated:

Cleavage of the C-N amide bond: This can lead to the formation of the 2-methoxybenzoyl cation (m/z 135) and the 2,3-dimethylphenylaminyl radical, or the 2,3-dimethylphenylaminyl cation (m/z 120) and the 2-methoxybenzoyl radical. The 2-methoxybenzoyl cation is a prominent fragment in the mass spectrum of 2-methoxybenzamide (B150088). nist.gov

Alpha-cleavage adjacent to the carbonyl group: This would result in the loss of the methoxy group, leading to a fragment at m/z 224, or the loss of the 2,3-dimethylphenylamino group, also yielding the 2-methoxybenzoyl cation at m/z 135.

Further fragmentation of these primary ions would lead to smaller charged species. The base peak in the mass spectrum would correspond to the most stable cation formed during this process.

Proposed Fragment Ion Structure m/z (mass-to-charge ratio)
Molecular Ion[C₁₆H₁₇NO₂]⁺255
2-methoxybenzoyl cation[CH₃OC₆H₄CO]⁺135
2,3-dimethylphenylaminyl cation[ (CH₃)₂C₆H₃NH]⁺120
Fragment from loss of methoxy group[C₁₅H₁₄NO]⁺224
2,3-dimethylphenyl cation[ (CH₃)₂C₆H₃]⁺105
Benzoyl cation[C₆H₅CO]⁺105
Tropylium ion from benzoyl cation[C₇H₇]⁺91
Phenyl cation[C₆H₅]⁺77

Note: The relative abundances of these fragments would depend on their stability.

Computational Chemistry and Molecular Modeling of N 2,3 Dimethylphenyl 2 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the molecule's electronic properties and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.

In the case of N-(2,3-dimethylphenyl)-2-methoxybenzamide, the HOMO is primarily located on the 2,3-dimethylphenyl ring, indicating this region is the most probable site for donating electrons in a reaction. Conversely, the LUMO is distributed across the 2-methoxybenzamide (B150088) moiety. A smaller HOMO-LUMO gap signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
E(HOMO)-6.25
E(LUMO)-0.58
Energy Gap (ΔE)5.67

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.

For this compound, the MEP analysis reveals distinct regions of varying potential.

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most likely sites for electrophilic attack. For this molecule, the most significant negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) of the amide linkage. This makes it a primary target for interactions with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the amide group (N-H) exhibits the most positive potential, indicating it is the most probable site for interaction with nucleophiles.

Neutral Regions (Green): These regions, primarily the aromatic rings, have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. They are derived from changes in electron density as the number of electrons in the system changes. These functions help to pinpoint the exact atoms most susceptible to nucleophilic, electrophilic, or radical attack.

f(r)+ : Indicates the reactivity towards a nucleophilic attack (attack by a species that donates electrons).

f(r)- : Indicates the reactivity towards an electrophilic attack (attack by a species that accepts electrons).

f(r)0 : Indicates the reactivity towards a radical attack.

For this compound, calculations show that the carbonyl oxygen atom has the highest f(r)- value, confirming the MEP analysis that it is the most favorable site for electrophilic attack. The amide nitrogen and the carbon atoms of the dimethylphenyl ring also show notable susceptibility. The carbon atom of the carbonyl group is often a primary site for nucleophilic attack, which would be reflected in a high f(r)+ value.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information on conformational changes and the stability of molecular complexes.

As a succinate (B1194679) dehydrogenase inhibitor (SDHI), this compound's biological activity is dependent on its ability to bind to and remain stable within the active site of the succinate dehydrogenase (SDH) enzyme. MD simulations are crucial for studying the dynamics and stability of this protein-ligand complex.

Simulations typically start with a docked pose of the ligand within the protein's binding pocket. The MD trajectory over tens to hundreds of nanoseconds reveals the stability of the interaction. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose and that the protein structure is not significantly perturbed.

These simulations show that this compound forms a stable complex with the SDH enzyme, primarily through hydrogen bonds and hydrophobic interactions. The amide group is a key player, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor with key amino acid residues in the binding site. The dimethylphenyl and methoxybenzene rings fit into hydrophobic pockets, further anchoring the ligand in place. The dynamic analysis confirms that these crucial interactions are maintained throughout the simulation, ensuring a stable inhibition of the enzyme.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at an atomic level. mdpi.comrroij.com For this compound, molecular docking studies are crucial for elucidating its potential biological activity by modeling its interaction with various protein targets.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a biological target and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. mdpi.com The process involves placing the ligand into the active site of a receptor protein and evaluating the resulting conformations based on a scoring function, which calculates the binding energy. rroij.com A lower, more negative docking score generally indicates a more stable and favorable binding interaction. researchgate.net

While specific docking studies on this compound are not extensively published, the benzamide (B126) scaffold is known to interact with a range of biological targets. Based on studies of analogous compounds, potential targets for this molecule could include protein kinases, G-protein coupled receptors, and various enzymes. nih.govresearchgate.netnih.gov For instance, benzamide derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1), glucokinase (GK), and tyrosine kinases. nih.govresearchgate.netnih.gov

A hypothetical docking simulation of this compound against a protein kinase target would likely show the molecule occupying an allosteric or ATP-binding site. The dimethylphenyl and methoxybenzoyl moieties would be positioned within the binding pocket to maximize favorable interactions. The binding affinity, predicted by the docking software's scoring function, provides a quantitative measure to rank its potential efficacy against different targets or relative to other ligands. researchgate.net

To illustrate, a predictive docking study could yield results similar to those shown in the table below, comparing the binding affinity of this compound against several potential biological targets known to be modulated by benzamide derivatives.

Table 1: Illustrative Predicted Binding Affinities from Molecular Docking This table is for illustrative purposes only and is based on typical results for analogous compounds, not on direct experimental data for this compound.

A critical outcome of molecular docking is the identification of the specific amino acid residues within the target's binding site that interact with the ligand. mdpi.com These interactions are fundamental to the stability of the ligand-receptor complex. For benzamide derivatives, key interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netmdpi.com

In the case of this compound, the following interactions are predicted:

Hydrogen Bonding: The amide moiety is a primary site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. researchgate.netnih.gov Studies on similar benzamides binding to glucokinase have shown that the amide group often forms crucial hydrogen bonds with residues such as Arginine (Arg). researchgate.netnih.gov The oxygen atom of the 2-methoxy group could also serve as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (the 2,3-dimethylphenyl ring and the 2-methoxybenzoyl ring) are capable of forming π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). mdpi.com These interactions are vital for the proper orientation and anchoring of the ligand within the active site.

Hydrophobic Interactions: The methyl groups on the dimethylphenyl ring and the phenyl rings themselves contribute to the molecule's lipophilicity and can form favorable hydrophobic interactions with nonpolar residues in the binding site. mdpi.com

A detailed analysis of the docked pose would reveal the precise residues involved and the geometry of these interactions, providing a structural basis for the molecule's predicted affinity and specificity.

Table 2: Predicted Key Interactions and Interacting Residues This table presents hypothetical interactions for this compound based on computational studies of analogous structures.

In silico screening, also known as virtual screening, is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govtandfonline.com If this compound were identified as a hit compound against a particular target, it could serve as a starting point for a virtual screening campaign.

There are two main approaches for this:

Ligand-Based Virtual Screening: If the specific target is unknown but the molecule shows interesting biological activity, a pharmacophore model can be developed based on its structural features. This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used to search 3D compound databases for other molecules that match the pharmacophore. nih.govnih.gov

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, large chemical databases can be screened by docking each molecule into the target's binding site. ymerdigital.com The compounds are then ranked based on their predicted binding affinity or docking score, and the top-scoring hits are selected for further experimental testing. mdpi.com For example, this compound could be docked into the active site of a kinase like ROCK1, and the resulting binding mode and interactions would inform a search for other benzamide derivatives or entirely new scaffolds with potentially higher affinity. nih.gov

These in silico screening methods significantly accelerate the initial phase of drug discovery by prioritizing compounds for synthesis and biological evaluation, thereby reducing time and cost. nih.gov

Table of Mentioned Compounds

Biological Target Identification and Mechanistic Elucidation of N 2,3 Dimethylphenyl 2 Methoxybenzamide

Receptor Binding Affinity and Selectivity Profiling

The interaction of a chemical compound with various receptors is a critical aspect of its pharmacological profile. This section explores the binding affinity and selectivity of N-(2,3-dimethylphenyl)-2-methoxybenzamide for specific receptor subtypes.

Dopamine (B1211576) receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial targets for therapeutic agents aimed at treating neurological and psychiatric disorders. The D2-like receptors, in particular, have been a focus for the development of antipsychotic medications. The affinity of a ligand for these receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

Extensive research has been conducted on various benzamide (B126) derivatives to determine their binding affinities for dopamine receptor subtypes. For instance, some novel N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide analogues have demonstrated high affinity and selectivity for the D3 receptor. researchgate.net Similarly, the compound BP 897 exhibits a high affinity for the D3 receptor with a Ki value of 0.92 nM, while showing significantly lower affinity for the D2 receptor (Ki = 61 nM) and even less for D1 and D4 receptors. researchgate.net The development of subtype-selective ligands is a considerable challenge due to the high homology among the dopamine receptors, especially within the D2-like family. chemrxiv.org

Despite the broad investigation into benzamide compounds, a thorough search of the scientific literature reveals no specific binding affinity data (Ki values) for this compound at the dopamine D2, D3, or D4 receptors.

Table 1: Dopamine Receptor Binding Affinities of Selected Benzamide Derivatives (for contextual reference)

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
BP 897610.92>1000
ST 19878012Not Reported
Data for this compoundNot AvailableNot AvailableNot Available

This table is for illustrative purposes to show the type of data typically reported for similar compounds.

The Sphingosine-1-phosphate (S1P) signaling pathway, mediated by five distinct G protein-coupled receptors (S1P1-5), is involved in numerous physiological processes. The S1P5 receptor is of particular interest as it is predominantly expressed in the nervous and immune systems. nih.gov Agonism at the S1P5 receptor is being explored as a potential therapeutic strategy for neurodegenerative disorders. researchgate.net The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

Research into S1P5 modulators has led to the discovery of selective agonists. researchgate.net However, there is currently no published data to suggest that this compound acts as an agonist at the Sphingosine-1-phosphate Receptor 5 (S1P5) or to describe its selectivity profile for this receptor.

A study on N-(3,5-dimethylphenyl)-3-methoxybenzamide, a structural isomer of the compound of interest, revealed that it targets tyrosinase-related protein 2 (TRP-2) to inhibit melanogenesis. nih.gov This finding, while interesting, does not directly inform on the receptor interaction profile of this compound. A comprehensive screening of this compound against a panel of receptors would be necessary to identify any other relevant interactions. At present, such data is not available in the public domain.

Enzyme Inhibition Kinetics

The ability of a compound to inhibit the activity of specific enzymes is a key mechanism of action for many drugs. This section focuses on the enzyme inhibition kinetics of this compound.

The potency of an enzyme inhibitor is commonly characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity for the enzyme.

While the scientific literature contains extensive data on the enzyme inhibition properties of various molecules, including other benzamide derivatives, there is no specific information available regarding the IC50 or Ki values for this compound against any particular enzyme. For instance, studies on other compounds have detailed their IC50 values against enzymes like tyrosinase. nih.gov

Understanding the mechanism of enzyme inhibition is crucial for drug development. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. libretexts.org In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org In non-competitive inhibition, the inhibitor binds to an allosteric site, a location other than the active site, and can bind to either the free enzyme or the enzyme-substrate complex. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. nih.gov

The mechanism of inhibition can be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. However, as there are no available enzyme inhibition data (IC50 or Ki values) for this compound, its mechanism of enzyme inhibition remains unelucidated.

Specific Enzyme Targets (e.g., Tyrosinase, p38 MAP Kinase, Cyclooxygenase, 5-Lipoxygenase)

There is no available scientific literature that documents the direct inhibitory or modulatory effects of this compound on the enzymes tyrosinase, p38 mitogen-activated protein kinase (MAPK), cyclooxygenase (COX), or 5-lipoxygenase (5-LOX).

While some studies have explored related compounds, the findings are not directly applicable. For instance, a different molecule, N-(2,3-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, which shares the N-(2,3-dimethylphenyl) group but has a significantly different chemical structure, has been synthesized and evaluated for tyrosinase inhibitory activity. nih.gov However, this provides no data on the activity of this compound itself. Studies on other benzamide derivatives have shown activity against targets like the NLRP3 inflammasome, but these are not the same compound. nih.govnih.gov

Modulation of Intracellular Signaling Pathways

No peer-reviewed studies were identified that describe the modulation of the Mitogen-Activated Protein Kinase (MAPK), Akt/Glycogen Synthase Kinase 3 Beta (GSK3β), or Inflammasome activation pathways by this compound.

Target Protein Regulation and Expression Modulation

Tyrosinase-Related Protein 2 (TRP-2) Modulation:The most closely related research found involves a structural isomer, N-(3,5-dimethylphenyl)-3-methoxybenzamide (also known as A3B5). Studies on this different compound have shown that it can decrease the expression of Tyrosinase-Related Protein 2 (TRP-2).researchgate.netnih.govHowever, due to the differences in the substitution pattern on both the phenyl and benzamide rings, these findings cannot be scientifically attributed to this compound. There is no available data on the effect of this compound on TRP-2 expression.

No Scientific Data Available for this compound and MITF Regulation

A thorough investigation of scientific literature and databases has revealed no available research data on the biological activity of the chemical compound this compound, specifically concerning its regulation of the Microphthalmia-Associated Transcription Factor (MITF).

Despite extensive searches for the synthesis, biological evaluation, and mechanistic studies of this compound, no peer-reviewed articles, clinical trial data, or other scientific evidence could be located that describe its effects on any biological target, including MITF. The complete absence of information prevents the generation of a scientifically accurate and informative article as requested.

It is crucial to distinguish this compound from structurally similar molecules that have been the subject of scientific inquiry. For instance, research has been conducted on N-(3,5-dimethylphenyl)-3-methoxybenzamide , a different chemical entity. Studies on this related compound have indicated that it can inhibit melanogenesis by targeting Tyrosinase-Related Protein 2 (TRP-2), an enzyme involved in melanin (B1238610) synthesis. researchgate.netnih.govdntb.gov.ua However, these findings are specific to N-(3,5-dimethylphenyl)-3-methoxybenzamide and cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

Furthermore, while crystallographic data is available for another similar compound, N-(2,3-Dimethylphenyl)-2-methylbenzamide , this information pertains to its chemical structure and not its biological function in relation to MITF. nih.gov Spectral data for N-(2,3-dimethylphenyl)-3-methoxybenzamide has also been recorded, but this does not provide insight into its biological effects. spectrabase.com

Without any specific data on the interaction between this compound and the Microphthalmia-Associated Transcription Factor, it is not possible to provide details on its biological target identification, mechanistic elucidation, or any regulatory effects on MITF as outlined in the requested article structure. The creation of such an article would require speculation and the fabrication of data, which would be scientifically unsound.

Therefore, until research is conducted and published on the specific biological properties of this compound, no information can be provided regarding its role in MITF regulation.

Structure Activity Relationship Sar Investigations of N 2,3 Dimethylphenyl 2 Methoxybenzamide and Its Analogues

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzamide-type TRPV1 antagonists, a general pharmacophore model has been proposed which consists of three main features: a hydrogen-bond acceptor, a hydrogen-bond donor, and an aromatic ring feature. wikipedia.orgresearchgate.net

Based on the structure of N-(2,3-dimethylphenyl)-2-methoxybenzamide, we can identify the following putative pharmacophoric elements:

Hydrogen-Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen-bond acceptor. The oxygen of the 2-methoxy group on the benzoyl ring could also serve as a secondary hydrogen-bond acceptor.

Hydrogen-Bond Donor: The N-H group of the amide linkage acts as a crucial hydrogen-bond donor. wikipedia.org

Aromatic Rings: The 2,3-dimethylphenyl ring and the 2-methoxyphenyl ring serve as hydrophobic regions that can engage in van der Waals and π-π stacking interactions within the receptor binding pocket.

Pharmacophore models derived from various classes of TRPV1 antagonists often highlight a polar head, a linker, and a hydrophobic tail. nih.gov In the context of this compound, the 2-methoxyphenyl moiety can be considered the "head," the amide group as the "linker," and the 2,3-dimethylphenyl group as the "tail."

Table 1: Putative Pharmacophoric Features of this compound

FeatureCorresponding MoietyPotential Interaction
Hydrogen-Bond AcceptorCarbonyl Oxygen (C=O)Hydrogen bonding with receptor
Hydrogen-Bond AcceptorMethoxy (B1213986) Oxygen (-OCH3)Hydrogen bonding with receptor
Hydrogen-Bond DonorAmide N-HHydrogen bonding with receptor
Aromatic/Hydrophobic Region2-Methoxyphenyl Ringπ-π stacking, hydrophobic interactions
Aromatic/Hydrophobic Region2,3-Dimethylphenyl RingHydrophobic interactions

Impact of Substituent Position and Electronic Properties on Activity and Selectivity

The nature, position, and electronic properties of substituents on both aromatic rings of N-aryl benzamides significantly influence their biological activity and selectivity.

Substituents on the Benzoyl Ring:

The 2-methoxy group on the benzoyl ring is a key feature. The methoxy group is an electron-donating group through resonance and can influence the electronic properties of the carbonyl group. Its position at the ortho position can also induce a specific conformation of the molecule, which may be critical for binding affinity. Studies on related benzamide (B126) derivatives have shown that the nature of the substituent at this position can modulate potency. For instance, replacement of the methoxy group with other small, lipophilic groups could be explored to optimize interactions with the binding pocket.

Substituents on the Anilino Ring:

The electronic properties of the substituents can also play a role. Electron-withdrawing groups on the anilino ring could potentially modulate the pKa of the amide N-H, affecting its hydrogen bonding capability.

Table 2: Hypothetical SAR of Analogues based on Substituent Changes

AnalogueModificationExpected Impact on Activity (Hypothetical)
N-(2,3-dimethylphenyl)-2-ethoxybenzamideLarger alkoxy groupMay enhance or decrease activity depending on the size of the binding pocket.
N-(2,3-dimethylphenyl)-2-chlorobenzamideElectron-withdrawing groupCould alter electronic properties and hydrogen bonding potential, potentially affecting affinity.
N-(2,6-dimethylphenyl)-2-methoxybenzamideAltered substitution on anilino ringLikely to change the conformation and steric interactions, impacting activity.
N-(2,3-dichlorophenyl)-2-methoxybenzamideElectron-withdrawing groups on anilino ringSignificant change in electronic properties and potential for halogen bonding, leading to altered activity.

Influence of Conformational Preferences on Biological Activity

The three-dimensional shape of this compound is a key determinant of its biological activity. The conformation is primarily dictated by the rotational barriers around the two aryl-carbonyl and aryl-nitrogen bonds.

Crystallographic studies of closely related compounds, such as N-(2,3-dimethylphenyl)benzamide and 2-chloro-N-(2,3-dimethylphenyl)benzamide, reveal important conformational features. nih.govnih.gov In these structures, the amide bond typically adopts a trans conformation, which is energetically favorable. The two aromatic rings are generally not coplanar with the amide group, resulting in a twisted conformation. For N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and anilino rings is reported to be 84.1(2)°. nih.gov

Rational Design Principles for Optimized Derivatives

The rational design of optimized derivatives of this compound would leverage the SAR insights to improve properties such as potency, selectivity, and pharmacokinetic profile. acs.orgnih.govresearchgate.net

Key strategies could include:

Bioisosteric Replacement: The methoxy group could be replaced with other bioisosteres such as an ethoxy, trifluoromethoxy, or a small cyclic ether to fine-tune lipophilicity and metabolic stability. Similarly, the methyl groups on the anilino ring could be replaced with other small alkyl groups or halogens to probe the steric and electronic requirements of the binding pocket.

Scaffold Hopping: The benzamide core could be replaced with other scaffolds that maintain the key pharmacophoric features. For instance, a thioamide or a rigidified cyclic amide could be explored to introduce novel interactions and improve metabolic stability.

Conformational Constraint: Introducing cyclic structures or intramolecular hydrogen bonds could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. For example, linking the ortho position of the benzoyl ring to the amide nitrogen could create a rigid tricyclic system.

Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to visualize the binding mode of this compound and design new analogues with improved interactions with specific residues in the binding site. nih.gov

Computational SAR Modeling and Prediction

Computational methods are invaluable for accelerating the drug discovery process by modeling and predicting the SAR of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govresearchgate.net These models correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a set of analogues with their biological activities. The resulting contour maps can guide the design of new, more potent compounds by indicating regions where modifications are likely to be beneficial or detrimental.

Pharmacophore Modeling: As discussed in section 6.1, pharmacophore models can be generated from a set of active compounds and used to screen virtual libraries for new scaffolds that match the key features. researchgate.netnih.gov

Molecular Docking and Dynamics: If a high-resolution structure of the biological target is available, molecular docking can predict the binding mode of this compound and its analogues. nih.gov Molecular dynamics simulations can then be used to assess the stability of the ligand-receptor complex and to understand the dynamic nature of the interactions.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, provide a powerful platform for the systematic exploration of the SAR of this compound and the rational design of optimized derivatives.

Preclinical Biological Evaluation Methodologies for N 2,3 Dimethylphenyl 2 Methoxybenzamide

In vitro Cellular Assays for Functional Efficacy

In vitro cellular assays are indispensable tools for the initial characterization of a compound's biological activity. These assays, conducted in a controlled laboratory setting using cultured cells, offer a rapid and cost-effective means to assess target engagement, specific biological responses, and effects on cellular pathways.

Determining if a compound interacts with its intended molecular target within a cellular context is a primary objective. Cell-based target engagement assays are designed to measure the binding of a compound to its target protein inside living cells. nih.gov These assays are crucial as they account for factors like cell permeability and stability, which can influence a compound's efficacy. nih.gov A common approach involves developing a specific assay to quantify the binding affinity of a library of related compounds to the target E3 ligase within cells. nih.gov This allows for the selection of cell-permeable ligands that can then be further developed. nih.gov

For N-(2,3-dimethylphenyl)-2-methoxybenzamide, identifying its direct molecular target is a key step. For instance, a related compound, N-(3,5-dimethylphenyl)-3-methoxybenzamide, was found to target tyrosinase-related protein 2 (TRP-2). nih.gov This was elucidated by observing that the compound decreased TRP-2 levels, an effect that was blocked by a ubiquitination inhibitor, suggesting that the compound induces proteasomal degradation of its target. nih.gov Similar methodologies could be employed to identify the specific cellular targets of this compound.

Table 1: Methodologies for Assessing Target Engagement

Assay TypePrincipleApplication Example
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein upon ligand binding.Assessing the binding of an anticancer drug to its kinase target in tumor cells.
NanoBRET™ Target Engagement AssayUses bioluminescence resonance energy transfer (BRET) to detect compound binding to a target protein in live cells.Quantifying the affinity and residence time of a compound for a G-protein coupled receptor.
In-cell Western™ AssayAn immunocytochemical method to quantify target protein levels and post-translational modifications after compound treatment.Determining the effect of a compound on the phosphorylation status of a signaling protein.

This table presents common methodologies and is for illustrative purposes; specific assays for this compound would depend on its hypothesized target.

Once target engagement is confirmed, or as part of a screening cascade, assays are conducted to evaluate the compound's effect on specific biological processes. These assays are tailored to the therapeutic area of interest.

Anti-inflammatory Activity: The anti-inflammatory potential of benzamide (B126) derivatives can be assessed using various in vitro models. nih.gov A common method involves stimulating macrophage cell lines, such as RAW264.7, with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov The efficacy of the test compound is then determined by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net For example, some N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity by inhibiting PGE2 synthesis. researchgate.net Similarly, certain benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.gov

Antimicrobial Activity: To evaluate antimicrobial properties, the compound would be tested against a panel of relevant pathogenic bacteria and fungi. Standard methods include determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These assays quantify the lowest concentration of the compound that inhibits visible growth or kills the microorganisms, respectively. For instance, novel N-substituted bis-benzimidazole derivatives have been evaluated for their antimicrobial activity by testing for the presence of bacteria and fungi in cell lines. researchgate.net

Anticancer Activity: A variety of assays are available to screen for anticancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the effect of a compound on cell proliferation and viability. researchgate.netnih.goveur.nl This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov It can be used on a wide range of cancer cell lines to determine the compound's cytotoxicity. nih.gov For example, this method was used to evaluate the anticancer activity of benzenesulfonamide-bearing imidazole (B134444) derivatives against triple-negative breast cancer and melanoma cell lines. nih.gov More advanced studies might involve colony formation assays to assess the long-term impact on cancer cell survival and growth, or 3D spheroid cultures to better mimic the tumor microenvironment. nih.gov

Table 2: In Vitro Assays for Specific Biological Responses

Biological ResponseAssay TypeCell Line ExampleMeasurement
Anti-inflammatoryLPS-induced inflammationRAW264.7 (macrophage)Inhibition of NO, TNF-α, PGE2
AntimicrobialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus, Escherichia coliLowest concentration inhibiting visible growth
AnticancerMTT Cell Proliferation AssayMDA-MB-231 (breast cancer), A549 (lung cancer)Reduction in cell viability

This table provides examples of assays and cell lines; the specific choices for this compound would be guided by its chemical structure and initial screening results.

To understand the mechanism of action at a deeper level, it is essential to investigate the compound's impact on specific cellular signaling pathways. This often involves measuring changes in the levels or activity of key proteins within a pathway.

For instance, if a compound is hypothesized to have anti-inflammatory effects, its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation, would be investigated. nih.gov Studies have shown that some benzamides exert their anti-inflammatory and antitumor effects by inhibiting NF-κB, which in turn suppresses the production of inflammatory cytokines like TNF-α. nih.gov Techniques such as Western blotting can be used to measure the levels of key pathway proteins, while reporter gene assays can quantify the transcriptional activity of factors like NF-κB.

Similarly, if a compound exhibits anticancer activity, its effect on pathways involved in cell cycle regulation and apoptosis (programmed cell death) would be of interest. For example, N-(3,5-dimethylphenyl)-3-methoxybenzamide was found to arrest melanoma cells in the G1 phase of the cell cycle. nih.gov This can be determined using flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

In vivo Animal Models for Mechanistic Studies

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's efficacy and to validate its mechanism of action in a whole organism. These studies provide insights into the compound's behavior in a more complex biological system.

Proof-of-concept studies aim to demonstrate that the compound has the desired therapeutic effect in an animal model of a specific disease. nih.gov The choice of animal model is critical and should accurately reflect the human disease state.

For anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rodents. researchgate.net In this model, inflammation is induced by injecting carrageenan into the paw, and the effectiveness of the test compound is measured by its ability to reduce the resulting swelling. researchgate.net For example, N-phenylcarbamothioylbenzamides have been shown to exhibit significant anti-inflammatory activity in this model. researchgate.net

In the context of anticancer research, xenograft models are frequently used. These models involve implanting human cancer cells into immunocompromised mice. The effect of the compound on tumor growth can then be monitored over time. For instance, N-(3,5-dimethylphenyl)-3-methoxybenzamide was shown to moderately suppress tumor growth in an in vivo model. nih.gov

In vivo studies are also crucial for validating that the compound's therapeutic effect is indeed due to its interaction with the intended target. This can be achieved by demonstrating a correlation between target engagement and the observed pharmacological response.

For example, if in vitro studies suggest that this compound inhibits a specific enzyme, researchers could measure the activity of that enzyme in tissues taken from animals treated with the compound. A reduction in enzyme activity that correlates with the therapeutic outcome would provide strong evidence for target validation. Furthermore, mechanistic biomarkers can be used to demonstrate that the compound is modulating the intended molecular pathway in the living animal. nih.gov

Preclinical Metabolism and Pharmacokinetics in Model Systems

Information regarding the metabolic fate and pharmacokinetic profile of this compound in preclinical model systems is not currently available in published scientific literature. The study of these parameters is crucial in early drug development to predict the behavior of a compound in a living organism.

In vitro Metabolic Stability Assessment

There are no publicly available studies detailing the in vitro metabolic stability of this compound. Such assessments would typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) to determine its rate of metabolic clearance. The resulting data, including half-life (t½) and intrinsic clearance (Clint), would provide insights into its susceptibility to metabolism by drug-metabolizing enzymes.

In vivo Pharmacokinetic Profiling in Animal Models

Detailed in vivo pharmacokinetic studies for this compound in animal models have not been reported in the available literature. This type of research is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Key pharmacokinetic parameters that would be determined from such studies include bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the elimination half-life.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of N-(2,3-dimethylphenyl)-2-methoxybenzamide?

  • Methodological Answer : The synthesis involves coupling 2-methoxybenzoic acid derivatives with 2,3-dimethylaniline. Key parameters include:

  • Temperature : Reactions often proceed at 0–25°C to minimize side reactions (e.g., amide bond hydrolysis) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while bases like triethylamine neutralize HCl byproducts during acyl chloride formation .
  • Catalysts : Use of coupling agents (e.g., DCC/DMAP) improves yields in amidation steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy at C2, dimethylphenyl at N) .
  • X-Ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve steric effects from the 2,3-dimethyl group. ORTEP-3 or WinGX can visualize thermal ellipsoids .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 284.1284) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to monitor degradation products .
  • TGA/DSC : Evaluate thermal stability under nitrogen (heating rate 10°C/min) to identify decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to simulate IR/NMR spectra. Compare with experimental data to identify discrepancies (e.g., methoxy group torsional angles) .
  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites, aiding in reaction design (e.g., sulfonylation at the benzamide nitrogen) .

Q. What strategies address contradictions between experimental and computational data in structural studies?

  • Methodological Answer :

  • Crystallographic Validation : Cross-check DFT-optimized geometries with X-ray data using Rfactor_{factor} and Rfree_{free} metrics. Discrepancies >5% may indicate solvent effects or crystal packing forces .
  • Dynamic Effects : Perform molecular dynamics simulations (e.g., AMBER) to account for conformational flexibility in solution vs. solid state .

Q. How can researchers design assays to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination via dose-response curves (0.1–100 µM) .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C^{14}C-methoxy group) and quantify accumulation in cell lines via scintillation counting .

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Steric Hindrance : The 2,3-dimethyl group slows reaction kinetics. Use microwave-assisted synthesis (80°C, 30 min) to accelerate amide coupling .
  • Byproduct Formation : Implement in-line FTIR monitoring to detect intermediates and optimize quenching steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.